1,1'-Bis(di-i-propylphosphino)ferrocene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
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Overview
Description
1,1’-Bis(di-i-propylphosphino)ferrocene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate is an organometallic compound that features a rhodium center coordinated to a 1,1’-bis(di-i-propylphosphino)ferrocene ligand and a 1,5-cyclooctadiene ligand, with a tetrafluoroborate counterion. This compound is known for its applications in catalysis, particularly in hydrogenation reactions .
Preparation Methods
The synthesis of 1,1’-Bis(di-i-propylphosphino)ferrocene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate typically involves the reaction of 1,1’-bis(di-i-propylphosphino)ferrocene with a rhodium precursor, such as rhodium(I) chloride, in the presence of 1,5-cyclooctadiene. The reaction is carried out under an inert atmosphere, often using a solvent like dichloromethane or toluene. The resulting complex is then treated with tetrafluoroboric acid to yield the tetrafluoroborate salt .
Chemical Reactions Analysis
1,1’-Bis(di-i-propylphosphino)ferrocene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate is primarily used as a catalyst in various chemical reactions. Some of the key reactions it undergoes include:
Hydrogenation: This compound is an effective catalyst for the hydrogenation of alkenes and alkynes, converting them into alkanes under mild conditions.
Hydroformylation: It can catalyze the hydroformylation of olefins, leading to the formation of aldehydes.
Cross-coupling reactions: It is also used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include hydrogen gas for hydrogenation, carbon monoxide and hydrogen for hydroformylation, and aryl halides and boronic acids for cross-coupling reactions. The major products formed depend on the specific reaction but typically include alkanes, aldehydes, and biaryl compounds .
Scientific Research Applications
1,1’-Bis(di-i-propylphosphino)ferrocene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1’-Bis(di-i-propylphosphino)ferrocene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate involves the coordination of the rhodium center to the substrates, facilitating their activation and subsequent transformation. In hydrogenation reactions, the rhodium center binds to hydrogen gas, forming a rhodium-hydride species that transfers hydrogen atoms to the substrate, reducing it to the corresponding alkane . In hydroformylation, the rhodium center coordinates to the olefin and carbon monoxide, leading to the formation of an acyl-rhodium intermediate that undergoes hydrogenation to yield the aldehyde .
Comparison with Similar Compounds
1,1’-Bis(di-i-propylphosphino)ferrocene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate is unique due to its specific ligand environment and the presence of both ferrocene and cyclooctadiene ligands. Similar compounds include:
1,1’-Bis(di-i-propylphosphino)ferrocene palladium dichloride: Used in similar catalytic applications but with a palladium center.
1,1’-Bis(di-i-propylphosphino)ferrocene platinum dichloride: Another related compound with a platinum center, used in catalysis.
1,1’-Bis(di-i-propylphosphino)ferrocene nickel dichloride: Utilized in cross-coupling and other catalytic reactions.
These compounds share similar ligand structures but differ in their metal centers, which can influence their catalytic properties and applications .
Properties
InChI |
InChI=1S/2C11H18P.C8H12.BF4.Fe.Rh/c2*1-9(2)12(10(3)4)11-7-5-6-8-11;1-2-4-6-8-7-5-3-1;2-1(3,4)5;;/h2*5-10H,1-4H3;1-2,7-8H,3-6H2;;;/q;;;-1;;/b;;2-1-,8-7-;;; |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVIPKMKCCUWUIS-ISVFTUMHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC(C)P([C]1[CH][CH][CH][CH]1)C(C)C.CC(C)P([C]1[CH][CH][CH][CH]1)C(C)C.C1CC=CCCC=C1.[Fe].[Rh] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.CC(P(C(C)C)[C]1[CH][CH][CH][CH]1)C.CC(P(C(C)C)[C]1[CH][CH][CH][CH]1)C.C1/C=C\CC/C=C\C1.[Fe].[Rh] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48BF4FeP2Rh- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10704840 |
Source
|
Record name | PUBCHEM_53485855 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10704840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
716.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157772-65-1 |
Source
|
Record name | PUBCHEM_53485855 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10704840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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